3-甲基-N-(3-氧代-3-(3-(2,2,2-三氟乙氧基)氮杂环丁-1-基)丙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

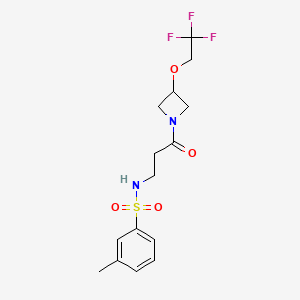

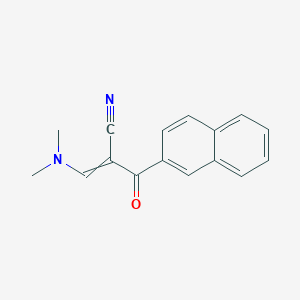

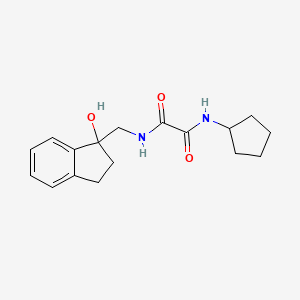

The compound "3-methyl-N-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the benzenesulfonamide moiety, which is a common feature in many pharmacologically active compounds. The azetidinyl and trifluoroethoxy groups suggest potential for interaction with various biological targets, possibly including enzymes like carbonic anhydrases, which are known to be inhibited by sulfonamide-containing compounds .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzil and often includes the formation of intermediates such as azetidin-2-ones or pyrazoles . For instance, the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for further chemical transformations is an example of the synthetic strategies employed in creating such complex molecules . These synthetic routes are designed to introduce various functional groups that confer the desired biological activity and physicochemical properties to the final product.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical in determining their biological activity. X-ray crystallographic analysis is often used to unambiguously confirm the structure of synthesized compounds, as seen in the study of 4,4'-disubstituted N–(2-hydroxypropyl)azetidin-2-one . The stereochemistry and the presence of specific substituents, such as the trifluoroethoxy group, can significantly influence the interaction of these molecules with their biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including reactions with nucleophiles, intramolecular cyclizations, and transformations into different heterocyclic structures . These reactions are often leveraged to create a diverse array of compounds with potential biological activities. For example, the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into different CF3-containing structures demonstrates the versatility of these molecules as precursors in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents like the trifluoroethoxy group can affect these properties, potentially improving the pharmacokinetic behavior of the compounds . The presence of chiral centers can also impact the biological activity, as the absolute stereochemistry can be crucial for the interaction with biological targets .

科学研究应用

合成和材料科学

- 环扩张反应:Suraj & K. Swamy (2022) 的研究探索了涉及 N-环氧甲基苯磺酰胺衍生物的无过渡金属反应,产生了功能化的氮杂环丁烷和其他基序。这表明了在合成和材料科学中具有重要应用的多种有机化合物创造的潜力 (Suraj & Swamy, 2022).

药物化学和药理学

- 抗癌和抗病毒特性:包括与苯磺酰胺相关的塞来昔布衍生物的合成和评估已在抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性中显示出前景。这突出了该化合物在开发新的治疗剂中的相关性 (Ş. Küçükgüzel 等人,2013).

- 抗氧化剂和酶抑制剂:结合苯磺酰胺和三嗪基序的化合物显示出抗氧化特性和对乙酰胆碱酯酶和酪氨酸酶等酶的抑制作用,表明在治疗神经退行性疾病和色素沉着障碍方面具有潜力 (Nabih Lolak 等人,2020).

紫外线防护和抗菌应用

- 棉织物处理:使用含有磺酰胺部分的噻唑偶氮染料对棉织物进行染色表明了增强纺织品的紫外线防护和抗菌性能的潜力,表明在功能性服装和材料处理中的应用 (H. Mohamed 等人,2020).

属性

IUPAC Name |

3-methyl-N-[3-oxo-3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O4S/c1-11-3-2-4-13(7-11)25(22,23)19-6-5-14(21)20-8-12(9-20)24-10-15(16,17)18/h2-4,7,12,19H,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJORJUHTBXWAJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)

![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)